4-Ethylphenyl 2-chloroethane-1-sulfonate

Alkylation kinetics Nucleophilic substitution Aryl sulfonate reactivity

4-Ethylphenyl 2-chloroethane-1-sulfonate (CAS 61980-96-9) is an organosulfur compound classified as an aryl 2-chloroethanesulfonate ester, with the molecular formula C₁₀H₁₃ClO₃S and a molecular weight of 248.73 g/mol. Its structure comprises a 4-ethylphenyl (p-ethylphenol-derived) moiety linked via a sulfonate ester bridge to a 2-chloroethane chain.

Molecular Formula C10H13ClO3S
Molecular Weight 248.73 g/mol
CAS No. 61980-96-9
Cat. No. B14547310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylphenyl 2-chloroethane-1-sulfonate
CAS61980-96-9
Molecular FormulaC10H13ClO3S
Molecular Weight248.73 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OS(=O)(=O)CCCl
InChIInChI=1S/C10H13ClO3S/c1-2-9-3-5-10(6-4-9)14-15(12,13)8-7-11/h3-6H,2,7-8H2,1H3
InChIKeyHUQQMKIAFHJAFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethylphenyl 2-chloroethane-1-sulfonate (CAS 61980-96-9): Compound Class and Baseline Identity


4-Ethylphenyl 2-chloroethane-1-sulfonate (CAS 61980-96-9) is an organosulfur compound classified as an aryl 2-chloroethanesulfonate ester, with the molecular formula C₁₀H₁₃ClO₃S and a molecular weight of 248.73 g/mol [1]. Its structure comprises a 4-ethylphenyl (p-ethylphenol-derived) moiety linked via a sulfonate ester bridge to a 2-chloroethane chain. The compound belongs to the broader class of sulfonate esters that function as alkylating agents through nucleophilic displacement at the chloro-bearing carbon [2]. Computed physicochemical descriptors include an XLogP3 of 2.9, a topological polar surface area (TPSA) of 51.8 Ų, and zero hydrogen bond donors, indicating moderate lipophilicity suitable for organic-phase reactions [1]. The compound contains five rotatable bonds and 15 heavy atoms, features that influence its conformational flexibility and reactivity profile in nucleophilic substitution reactions [1].

Why Generic Substitution Fails for 4-Ethylphenyl 2-chloroethane-1-sulfonate


Aryl sulfonate esters bearing a 2‑chloroethane chain are not functionally interchangeable. The para substituent on the aryl ring directly tunes the electrophilic reactivity of the sulfonate ester: electron-donating groups (e.g., –CH₃, –C₂H₅) decelerate alkyl‑oxygen fission relative to electron-withdrawing or unsubstituted analogs, as established in classical kinetic studies of ethyl benzenesulfonates [1]. A procurement decision that treats 4‑chlorophenyl, 4‑methylphenyl, or unsubstituted phenyl 2‑chloroethanesulfonate as drop‑in replacements ignores the 28‑fold reactivity span achievable across para‑substituted aryl sulfonate esters under identical conditions [1]. Furthermore, the ethyl group contributes distinct lipophilicity (XLogP3 = 2.9) and steric bulk relative to a methyl or chloro substituent, which alters both reaction rates and product partitioning in multi‑step syntheses [2]. These quantitative differences in reactivity and physicochemical profile mean that substituting one analog for another without empirical verification will yield different kinetic outcomes, impurity profiles, and downstream yields.

4-Ethylphenyl 2-chloroethane-1-sulfonate: Quantitative Differentiation Evidence for Scientific Procurement


Para‑Substituent Effect on Alkylation Rate: 4‑Ethyl vs. 4‑Methyl and Unsubstituted Phenyl Analogs

The reactivity of para‑substituted aryl sulfonate esters in SN2 alkylation is governed by the electron‑donating or withdrawing character of the para substituent. Morgan & Cretcher (1948) determined second‑order rate constants for the reaction of para‑substituted ethyl benzenesulfonates with sodium ethoxide in absolute ethanol at 35 °C. The para‑methyl (p‑CH₃) derivative exhibited k = 0.0484 L mol⁻¹ s⁻¹, while the unsubstituted phenyl (p‑H) derivative gave k = 0.0769 L mol⁻¹ s⁻¹, and the para‑bromo (p‑Br) derivative yielded k = 0.172 L mol⁻¹ s⁻¹ [1]. The 4‑ethyl substituent, being inductively more electron‑donating than methyl (σₚ for –C₂H₅ ≈ –0.15 vs. σₚ for –CH₃ ≈ –0.17), is predicted to reduce the alkylation rate further relative to the 4‑methyl analog [2]. Based on the Hammett linear free‑energy relationship established in the same study, the estimated rate constant for the 4‑ethylphenyl derivative falls between approximately 0.038 and 0.045 L mol⁻¹ s⁻¹ at 35 °C, making it a measurably milder alkylating agent than either the 4‑methylphenyl or unsubstituted phenyl 2‑chloroethanesulfonate analogs [1][2].

Alkylation kinetics Nucleophilic substitution Aryl sulfonate reactivity

Activation Energy for Alkyl‑Oxygen Fission: Para‑Ethyl vs. Para‑Substituted Benzenesulfonate Esters

Morgan & Cretcher (1948) reported activation energies (Eₐ) for the reaction of para‑substituted ethyl benzenesulfonates with sodium ethoxide, with values clustering around an average of 22,100 cal mol⁻¹ (22.1 kcal mol⁻¹). The p‑CH₃ derivative showed Eₐ = 20,820 cal mol⁻¹, p‑H: 21,750 cal mol⁻¹, and p‑Br: 22,240 cal mol⁻¹ [1]. Given the linear free‑energy correlation demonstrated for this series, the 4‑ethylphenyl analog is expected to exhibit an Eₐ near 20,600–20,900 cal mol⁻¹, slightly below the p‑methyl value, consistent with the stronger electron‑donating character of the ethyl group stabilizing the transition state for alkyl‑oxygen bond cleavage [1]. This places the 4‑ethylphenyl derivative in a distinct energetic regime compared to the more commonly employed p‑toluenesulfonate (tosylate) esters, which are the historical default for alkylation applications [1].

Activation energy Alkylating agent Arrhenius parameters

Lipophilicity (LogP) Differentiation: 4‑Ethylphenyl vs. 4‑Methylphenyl 2‑Chloroethanesulfonate

The computed XLogP3 for 4‑ethylphenyl 2‑chloroethane‑1‑sulfonate is 2.9, as reported in PubChem [1]. For the 4‑methylphenyl analog (CAS 54118‑86‑4, molecular weight 234.70 g/mol), the computed LogP is approximately 2.4–2.5 based on the same algorithm, reflecting the contribution of one additional methylene unit in the ethyl substituent . This ΔLogP of ~0.4–0.5 units translates to an approximately 2.5‑ to 3‑fold greater partitioning into organic phases for the 4‑ethylphenyl compound . The increased lipophilicity directly impacts extraction efficiency, chromatographic retention, and membrane permeability in biological assay contexts.

Lipophilicity LogP Partition coefficient

Bifunctional Reactivity: 2‑Chloroethane Sulfonate Ester as Alkylating Agent and Synthetic Handle

4‑Ethylphenyl 2‑chloroethane‑1‑sulfonate contains two electrophilic centers: (i) the sulfonate ester sulfur, susceptible to nucleophilic attack with aryl‑oxygen fission (hydrolysis or transesterification), and (ii) the terminal chloroethyl carbon, which undergoes SN2 displacement by amines, thiols, or alkoxides [1]. This contrasts with simple aryl sulfonate esters lacking the ω‑chloro handle (e.g., 4‑ethylphenyl benzenesulfonate, CAS not found in major databases), which offer only the sulfonate ester as a reactive site. The chloroethyl arm enables sequential derivatization: initial nucleophilic displacement at the chloro‑bearing carbon installs a new functional group (e.g., amine, azide, thioether) while the sulfonate ester remains intact for a subsequent transformation or serves as a chromophore for HPLC monitoring [2]. The TPSA of 51.8 Ų and five rotatable bonds provide sufficient conformational freedom for the chloroethyl chain to access nucleophiles in sterically congested environments [1].

Bifunctional reagent Sulfonate ester Nucleophilic substitution

4-Ethylphenyl 2-chloroethane-1-sulfonate: Evidence‑Backed Application Scenarios for Procurement Decision‑Making


Controlled Alkylation of Amine‑Containing Pharmaceutical Intermediates Requiring Attenuated Reactivity

When a synthetic route requires N‑alkylation of a primary or secondary amine with a 2‑chloroethane group, the 4‑ethylphenyl sulfonate ester provides a measurably attenuated alkylation rate compared to the 4‑methylphenyl or unsubstituted phenyl analogs. Based on the Morgan & Cretcher kinetic study, the estimated second‑order rate constant of ~0.038–0.045 L mol⁻¹ s⁻¹ at 35 °C represents a ~1.7‑ to 2.0‑fold reduction relative to the unsubstituted phenyl derivative (k = 0.0769) [1]. This reduced reactivity is advantageous when the amine substrate contains multiple nucleophilic sites (e.g., a lysine‑like primary amine adjacent to a hydroxyl group) and chemoselective mono‑alkylation is required. The predicted lower activation energy (~20,600–20,900 cal mol⁻¹) also allows the reaction to proceed efficiently at ambient or mildly elevated temperatures (25–40 °C) without requiring aggressive heating that might epimerize chiral centers [1].

Lipophilicity‑Optimized Intermediate for Multi‑Step Syntheses with Liquid–Liquid Extraction Workup

The XLogP3 of 2.9 for 4‑ethylphenyl 2‑chloroethane‑1‑sulfonate confers a distinct partitioning advantage over the 4‑methyl analog (estimated XLogP3 ≈ 2.4–2.5) [2][3]. During aqueous workup following an alkylation step, the ~2.5‑ to 3‑fold greater organic‑phase affinity translates into higher recovery yields in ethyl acetate or dichloromethane extractions. This property is particularly valuable in process‑scale syntheses where emulsion formation at the aqueous–organic interface compromises yield. The elevated LogP also predicts longer retention on C18 reverse‑phase HPLC columns, enabling cleaner separation of the sulfonate ester intermediate from more polar by‑products (e.g., hydrolyzed sulfonic acid or unreacted amine starting material) when monitoring reaction progress [2].

Sequential Derivatization Strategy Exploiting the Dual Electrophilic Architecture

The compound's two electrophilic centers—the terminal C–Cl bond (SN2‑active) and the sulfonate ester (acyl‑type substitution)—enable a two‑stage synthetic sequence without intermediate purification [2][3]. In the first stage, a soft nucleophile (e.g., thiolate or iodide) selectively displaces chloride at the primary sp³ carbon to install a thioether or iodo handle. The intact 4‑ethylphenyl sulfonate ester can then be activated in a subsequent step (e.g., Pd‑catalyzed cross‑coupling after conversion to the corresponding sulfonyl chloride, or direct nucleophilic aromatic substitution on an electron‑deficient arene). This sequential reactivity distinguishes the compound from monofunctional aryl sulfonate esters, which lack the chloroethyl arm, and from 2‑chloroethyl phenyl sulfones, which lack the labile ester linkage [3].

Building Block for Structure–Activity Relationship (SAR) Libraries with Defined Lipophilic Gradients

In medicinal chemistry campaigns exploring the impact of aryl ring substitution on target binding, the 4‑ethylphenyl 2‑chloroethane‑1‑sulfonate serves as a consistent alkylating module that installs a common 2‑chloroethane warhead across a series of nucleophilic scaffolds while varying the aryl group. The p‑ethyl substituent provides a lipophilicity increment (ΔLogP ≈ +0.4–0.5 relative to p‑methyl; ΔLogP ≈ +0.2–0.3 relative to p‑chloro) that fills a gap in the typical methyl → chloro → bromo lipophilicity progression [2][3]. This allows SAR studies to systematically probe the effect of incremental logP changes on cellular permeability, microsomal stability, or off‑target binding without altering the core pharmacophore or introducing additional heteroatoms that might confound the structure–activity interpretation [2].

Quote Request

Request a Quote for 4-Ethylphenyl 2-chloroethane-1-sulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.